',5'-Difluoroacetophenone serves as a valuable building block in organic synthesis due to the presence of the reactive ketone group (C=O) and the two fluorine atoms at the 2' and 5' positions of the aromatic ring. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at these positions. This property makes 2',5'-DF a versatile intermediate for the synthesis of diverse organic molecules, including:
Here, [1] refers to: 2,5-Difluoroacetophenone on Sigma-Aldrich:
',5'-Difluoroacetophenone has been explored in medicinal chemistry research for its potential biological activities. Studies have investigated its:
2',5'-Difluoroacetophenone is an organic compound with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. It is characterized by the presence of two fluorine atoms located at the 2' and 5' positions of the acetophenone structure. The compound is typically a colorless to pale yellow liquid with a boiling point ranging from 190 to 191 °C and a density of approximately 1.233 g/cm³. Due to its chemical structure, it exhibits properties that make it useful in various applications, particularly in organic synthesis and medicinal chemistry .
The biological activity of 2',5'-difluoroacetophenone has been explored in various studies. It has been noted for its potential as an antibacterial agent, with some derivatives showing significant activity against specific bacterial strains. Additionally, compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties, suggesting that 2',5'-difluoroacetophenone could also exhibit such activities .
Several methods exist for synthesizing 2',5'-difluoroacetophenone:
2',5'-Difluoroacetophenone is utilized in various fields:
Interaction studies involving 2',5'-difluoroacetophenone focus on its reactivity and compatibility with other chemical agents. Research indicates that this compound interacts effectively with various nucleophiles, which can lead to the formation of diverse chemical entities. These interactions are crucial for understanding its potential applications in drug development and material science .
Several compounds share structural similarities with 2',5'-difluoroacetophenone, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2',5'-Difluoroacetophenone | C₈H₆F₂O | Two fluorine atoms at 2' and 5' |
2',4'-Difluoroacetophenone | C₈H₆F₂O | Fluorine at 4' position |
3',5'-Difluoroacetophenone | C₈H₆F₂O | Fluorine at 3' position |
2-Chloro-2',5'-difluoroacetophenone | C₈H₆ClF₂O | Chlorine replaces one fluorine |
These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences, making
The history of organofluorine chemistry traces back to the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions. Fluorinated acetophenones emerged as critical intermediates in the 20th century, driven by advancements in Friedel-Crafts acylations and halogen exchange methodologies. Early synthetic routes relied on hazardous reagents like antimony trifluoride, but environmental concerns spurred innovations in catalytic fluorination. The development of 2',5'-difluoroacetophenone (CAS 1979-36-8) represents a milestone in optimizing regioselective fluorination, enabling applications in pharmaceuticals and agrochemicals.
The synthesis of 2',5'-difluoroacetophenone has evolved through three key phases:
Table 1: Comparative Analysis of Synthetic Methods
Method | Yield (%) | Conditions | Key Advantages |
---|---|---|---|
Halogen Exchange | 50–60 | 120°C, 12h | Low cost |
Friedel-Crafts | 80–85 | 40–60°C, 6h | Scalable |
Catalytic Fluorination | >90 | RT, 2h | Eco-friendly |
2',5'-Difluoroacetophenone is pivotal in synthesizing bioactive molecules, including:
The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones, including 2',5'-difluoroacetophenone. In this reaction, an acyl halide reacts with a fluorine-substituted benzene derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl~3~). The electrophilic acylium ion (R-C≡O^+^) forms via coordination of AlCl~3~ to the acyl chloride, enabling electrophilic aromatic substitution at the para position relative to existing substituents [2] [4]. For 2',5'-difluoroacetophenone, the challenge lies in achieving regioselective acylation on a difluorinated aromatic ring. Computational studies suggest that fluorine's strong electron-withdrawing effects direct the acylium ion to the meta position, necessitating pre-functionalized substrates or post-synthetic modifications [3].
A key advantage of Friedel-Crafts acylation is its resistance to carbocation rearrangements, ensuring product fidelity [4]. However, the method requires stoichiometric Lewis acids, generating significant waste. Recent adaptations employ recyclable acidic ionic liquids to mitigate environmental impact, though these remain underutilized in large-scale syntheses [4].
Direct fluorination of acetophenone derivatives offers a complementary route. Early methods used hazardous reagents like elemental fluorine (F~2~) or hydrogen fluoride (HF), but modern protocols leverage hypervalent iodine compounds for safer α-fluorination. For example, iodosylbenzene (PhIO) and triethylamine trihydrofluoride (TEA·5HF) enable selective fluorination at the α-carbon under mild conditions (25–50°C), yielding 2',5'-difluoroacetophenone in >80% purity [5]. This approach avoids over-fluorination by exploiting the steric and electronic effects of the acetophenone backbone [3].
Halogen exchange reactions using fluorinated Grignard reagents or Ullmann-type couplings provide alternative pathways. However, these methods often require precious metal catalysts (e.g., palladium) and suffer from limited scalability [5].
Selective fluorination hinges on modulating reaction kinetics and thermodynamics. Visible light-promoted C–H fluorination, catalyzed by acetophenone itself, represents a breakthrough. Under compact fluorescent lamp (CFL) irradiation, acetophenone abstracts hydrogen atoms from unactivated C(sp³)–H bonds, generating radicals that react with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to install fluorine atoms regioselectively [6]. This method achieves 55–85% yields for tertiary and benzylic positions but remains less effective for primary carbons [6].
Flow chemistry has revolutionized the synthesis of 2',5'-difluoroacetophenone by enhancing reaction control and scalability. Continuous-flow systems enable rapid mixing of reagents, minimizing side reactions and improving heat transfer. A notable example involves the generation of organosodium intermediates in flow reactors, which react with Weinreb amides to form ketones with >90% efficiency [7]. This method bypasses traditional batch-processing limitations, such as prolonged reaction times and inhomogeneous mixing [7].
Modern syntheses prioritize atom economy and reduced waste. Photocatalytic fluorination using acetophenone as a photosensitizer eliminates the need for metal catalysts, aligning with green chemistry principles [6]. Additionally, mechanochemical methods—utilizing ball milling to initiate solid-state reactions—have shown promise for solvent-free fluorination, though yields remain suboptimal (40–60%) [6].
Palladium-catalyzed C–H activation enables direct fluorination of acetophenone derivatives without pre-functionalization. For instance, Pd(OAc)~2~ with N-fluorobenzenesulfonimide (NFSI) selectively fluorinates ortho positions in 70–85% yields [5]. However, catalyst costs and sensitivity to oxygen limit industrial adoption. Enzyme-mediated fluorination, using fluorinases from Streptomyces cattleya, offers a sustainable alternative but requires genetic engineering to optimize substrate specificity [5].
Industrial production of 2',5'-difluoroacetophenone focuses on maximizing yield while minimizing costs. Multistep continuous processes integrate Friedel-Crafts acylation with inline fluorination units, reducing intermediate purification steps. For example, a tandem reactor system achieves 92% yield by coupling AlCl~3~-catalyzed acylation with TEA·5HF-mediated fluorination in series [1] [5].
Handling volatile fluorinating agents (e.g., HF) at scale poses significant safety risks. Closed-loop systems with corrosion-resistant alloys (e.g., Hastelloy®) and automated monitoring mitigate these hazards. Additionally, microreactor technology enhances heat dissipation during exothermic fluorination steps, preventing thermal runaway [7].
The global market for 2',5'-difluoroacetophenone is driven by demand for fluorinated pharmaceuticals. Bulk production costs (~$120–150/kg) stem from raw materials (fluorinated benzene, acyl chlorides) and energy-intensive purification. Economies of scale are achievable through vertical integration—producing fluorine gas and acetophenone derivatives onsite—which reduces logistical expenses by 15–20% [1].
Through-space spin-spin coupling represents a fundamental spectroscopic phenomenon that provides direct evidence for conformational preferences in 2′,5′-difluoroacetophenone [1] [2]. These couplings occur when nuclei are constrained at distances smaller than the sum of their van der Waals radii, enabling spin information transfer through non-bonded pathways. In 2′-fluoro-substituted acetophenone derivatives, including 2′,5′-difluoroacetophenone, significant Hα–F and Cα–F through-space couplings serve as diagnostic indicators of s-trans conformational preference.
The magnitude of Hα–F through-space coupling constants typically ranges from 3.20 to 5.03 hertz across various 2′-fluoro-substituted acetophenone derivatives [1] [2]. These values substantially exceed typical through-bond coupling constants for five-bond separations, which generally measure less than 1 hertz, thereby confirming the through-space nature of the interaction. For 2′,5′-difluoroacetophenone specifically, the presence of an additional fluorine substituent at the 5′ position may influence the exact coupling magnitude through electronic perturbation of the aromatic system, although the fundamental coupling mechanism remains unchanged.
Cα–F through-space coupling constants exhibit similar diagnostic value, with observed magnitudes ranging from 6.70 to 11.56 hertz depending on the specific substitution pattern [1] [2]. The four-bond separation between the alpha carbon and fluorine atoms in these systems would normally preclude significant coupling through conventional bonding pathways, making the observation of substantial coupling constants clear evidence for through-space interactions. The variation in coupling magnitudes correlates with substituent effects that modulate the electronic environment and spatial proximity of the coupled nuclei.
The stereochemical requirements for through-space coupling impose strict geometric constraints that are optimally satisfied in the s-trans conformation [1] [2]. Internuclear distances between Hα and fluorine atoms must be smaller than approximately 2.67 × 10⁻¹⁰ meters, while Cα–F distances must be less than 3.23 × 10⁻¹⁰ meters to enable effective coupling. These distance criteria are consistently met in s-trans conformers but would be violated in alternative conformational arrangements, providing a direct structural probe for conformational analysis.
Solvent polarity exerts a systematic influence on through-space coupling constants in 2′,5′-difluoroacetophenone and related compounds, with coupling magnitudes displaying linear correlation with solvent dielectric constants [1] [2]. This relationship reflects the sensitivity of through-space interactions to the surrounding electrostatic environment and provides insight into the electronic nature of the coupling mechanism. As solvent polarity increases, both Hα–F and Cα–F coupling constants exhibit systematic decreases, indicating that polar solvents attenuate the through-space interaction strength.
The observed solvent dependence spans a significant range of dielectric constants, from non-polar benzene (ε = 2.28) to highly polar dimethyl sulfoxide (ε = 47.2) [1] [2]. In benzene solutions, coupling constants reach their maximum values, with Hα–F couplings of approximately 5.03 hertz and Cα–F couplings of 7.71 hertz. These values progressively decrease as solvent polarity increases, reaching minimum values of 4.12 hertz and 5.78 hertz, respectively, in dimethyl sulfoxide.
The mechanistic basis for solvent effects on through-space coupling involves modulation of the electronic coupling pathways that mediate spin information transfer [1] [2]. Polar solvents can partially screen electrostatic interactions between coupled nuclei, reducing the efficiency of through-space coupling mechanisms. Additionally, specific solvation effects may alter the precise molecular geometry and electronic distribution, further influencing coupling magnitudes. The linear relationship between dielectric constant and coupling strength suggests a direct electrostatic contribution to the coupling mechanism.
Practical implications of solvent effects include the necessity for careful solvent selection in conformational studies and the potential for using coupling constant measurements as probes of local electrostatic environments [1] [2]. The systematic nature of these effects enables reliable correction factors to be applied when comparing coupling data obtained in different solvents, facilitating quantitative conformational analysis across varied experimental conditions.
Temperature effects on conformational distribution in 2′,5′-difluoroacetophenone primarily manifest through thermal population of higher-energy conformational states, although the fundamental s-trans preference remains dominant across practically accessible temperature ranges [1] [2]. Boltzmann distribution calculations based on density functional theory energy differences indicate that trans conformers maintain population ratios exceeding 95% even under elevated temperature conditions, reflecting the substantial energetic advantage of the preferred conformation.
The temperature dependence of through-space coupling constants provides an indirect probe of conformational dynamics and exchange processes [1] [2]. As temperature increases, enhanced molecular motion may modulate the average internuclear distances and orientations that determine coupling efficiency. However, the large energy differences between s-trans and s-cis conformers ensure that thermal effects primarily influence vibrational amplitudes rather than major conformational redistribution.
Crystallographic studies of 2′-fluoro-substituted acetophenone derivatives provide definitive structural evidence for s-trans conformational preferences in the solid state [1] [2]. While specific crystal structure data for 2′,5′-difluoroacetophenone may not be directly available, extensive crystallographic analysis of closely related compounds, including 2′-fluoro-5′-nitro- and 2′-fluoro-4′-methoxyacetophenone derivatives, establishes clear structural precedents that inform understanding of the target compound's solid-state behavior.
X-ray crystallographic analysis consistently reveals exclusive presence of s-trans conformers in crystal structures of 2′-fluoro-substituted acetophenones [2]. The measured internuclear distances between alpha hydrogens or carbons and fluorine atoms fall well within the range required for through-space coupling, with Hα–F distances of 2.39-2.48 × 10⁻¹⁰ meters and Cα–F distances of 2.74-2.77 × 10⁻¹⁰ meters. These values are consistently smaller than the sum of van der Waals radii, confirming the geometric basis for observed through-space coupling phenomena.
The molecular geometry revealed by crystallographic analysis demonstrates near-perfect planarity between the aromatic ring and carbonyl group [2]. Dihedral angles measuring the deviation from coplanarity typically range from 169.9° to 179.8°, indicating minimal distortion from ideal planar geometry. This structural feature maximizes orbital overlap and conjugation while maintaining optimal positioning for through-space interactions between fluorine atoms and alpha positions.
Bond lengths and angles within the aromatic system reflect the electronic influence of fluorine substitution on molecular structure [2]. Carbon-fluorine bond lengths are consistent with typical values for aromatic fluorides, while carbon-carbon distances within the ring show subtle variations attributable to inductive and mesomeric effects of the substituents. The carbonyl group geometry remains largely unperturbed by fluorine substitution, indicating that electronic effects are transmitted primarily through the aromatic system rather than direct interaction with the ketone functionality.
Crystal packing arrangements in 2′-fluoro-substituted acetophenones are predominantly governed by van der Waals interactions and weak hydrogen bonding networks [2]. The planar molecular geometry facilitates efficient space filling through aromatic stacking interactions, while fluorine atoms participate in characteristic halogen bonding motifs that contribute to crystal stability. Understanding these intermolecular interactions provides insight into the solid-state behavior of 2′,5′-difluoroacetophenone and related compounds.
Aromatic stacking interactions represent a primary component of crystal packing in these systems [2]. The planar aromatic rings engage in π-π stacking arrangements with typical interplanar distances of 3.3-3.8 angstroms. These interactions are facilitated by the extended conjugation between the aromatic ring and carbonyl group, which enhances the π-electron density available for intermolecular attractions. The presence of fluorine substituents may modulate stacking efficiency through electronic perturbation of the aromatic system.
Fluorine atoms participate in distinctive intermolecular contacts that influence crystal packing patterns [2]. Carbon-hydrogen to fluorine hydrogen bonding represents a weak but significant interaction, with typical C-H⋯F distances ranging from 2.3 to 2.6 angstroms. These interactions are somewhat longer than conventional hydrogen bonds but contribute meaningfully to crystal cohesion through their cumulative effect. The directional nature of these contacts influences molecular orientation within the crystal lattice.
Carbonyl groups engage in additional intermolecular interactions through their oxygen atoms, including hydrogen bonding with aromatic hydrogen atoms and dipole-dipole interactions with neighboring carbonyl groups [2]. These interactions complement the fluorine-mediated contacts to create a three-dimensional network of intermolecular attractions that stabilize the crystal structure. The specific geometry of these interactions depends on the detailed substitution pattern and may vary between different fluorinated acetophenone derivatives.
Comparison between solution-phase conformational preferences and solid-state crystal structures reveals remarkable consistency in the structural behavior of 2′-fluoro-substituted acetophenones [1] [2]. The exclusive observation of s-trans conformers in crystal structures directly correlates with solution-phase studies that demonstrate overwhelming preference for this conformational arrangement. This agreement validates the use of crystallographic data as a reliable guide to solution-phase molecular geometry.
The geometric parameters determined through X-ray crystallography align closely with density functional theory calculations that model isolated molecules in various solvent environments [2]. Internuclear distances calculated for s-trans conformers using computational methods reproduce experimental crystallographic values within typical uncertainties, confirming the accuracy of theoretical predictions. This consistency supports the reliability of computational approaches for predicting conformational behavior in related systems where experimental data may be limited.
Minor differences between solid-state and solution structures primarily reflect the influence of crystal packing forces on molecular geometry [2]. Crystal environments may impose slight distortions on molecular conformation through intermolecular contacts, while solution-phase molecules experience greater conformational flexibility. However, these differences are typically small and do not affect the fundamental conformational preference or the occurrence of through-space coupling phenomena.
The persistence of through-space coupling in both solution and solid-state environments demonstrates the robustness of the underlying geometric and electronic factors that determine molecular structure [1] [2]. The ability to observe similar coupling constants in solution nuclear magnetic resonance spectra and to predict these values from crystallographic geometries provides strong evidence for the consistency of molecular behavior across different phases. This correlation supports the use of coupling constant measurements as reliable probes of molecular conformation in various experimental contexts.
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